molecular formula C12H15NO2 B061014 Isonicotinic acid, cyclohexyl ester CAS No. 163778-04-9

Isonicotinic acid, cyclohexyl ester

Cat. No. B061014
M. Wt: 205.25 g/mol
InChI Key: UADBNACWGHSLIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isonicotinic acid, cyclohexyl ester, also known as isoniazid, is a synthetic compound that has been used as an antitubercular drug for over six decades. It is a prodrug that is converted to its active form, isonicotinic acid hydrazide (INH), by the catalytic action of the enzyme catalase-peroxidase (KatG) in Mycobacterium tuberculosis.

Mechanism Of Action

The mechanism of action of Isonicotinic acid, cyclohexyl ester involves the inhibition of mycolic acid synthesis in the cell wall of Mycobacterium tuberculosis. This leads to the disruption of the cell wall and subsequent death of the bacteria. Additionally, Isonicotinic acid, cyclohexyl ester has been shown to inhibit the activity of the enzyme enoyl-acyl carrier protein reductase (InhA), which is involved in the synthesis of fatty acids in the bacteria.

Biochemical And Physiological Effects

Isoniazid has been shown to have a number of biochemical and physiological effects. It has been reported to increase the levels of glutathione in the liver, which is an important antioxidant. It has also been shown to reduce the levels of pyridoxal phosphate, which is a coenzyme for many enzymes involved in amino acid metabolism.

Advantages And Limitations For Lab Experiments

Isoniazid has several advantages for use in laboratory experiments. It is readily available, stable, and has a well-established mechanism of action. However, it can also have limitations such as toxicity and the potential for the development of drug-resistant strains of bacteria.

Future Directions

There are several potential future directions for research on Isonicotinic acid, cyclohexyl ester. These include the development of new derivatives with improved efficacy and reduced toxicity, the investigation of its potential use in the treatment of other diseases, and the study of its mechanism of action at the molecular level.
In conclusion, Isonicotinic acid, cyclohexyl ester is a synthetic compound that has been used as an antitubercular drug for over six decades. It has a well-established mechanism of action and has been extensively studied for its biochemical and physiological effects. While it has several advantages for use in laboratory experiments, it can also have limitations such as toxicity and the potential for the development of drug-resistant strains of bacteria. There are several potential future directions for research on Isonicotinic acid, cyclohexyl ester, including the development of new derivatives with improved efficacy and reduced toxicity.

Synthesis Methods

Isoniazid can be synthesized by the reaction of isonicotinic acid with cyclohexylamine in the presence of an acid catalyst such as sulfuric acid. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.

Scientific Research Applications

Isoniazid has been extensively studied for its antitubercular activity and is considered one of the most effective drugs for the treatment of tuberculosis. It has also been investigated for its potential use in the treatment of other diseases such as leprosy, HIV, and cancer.

properties

CAS RN

163778-04-9

Product Name

Isonicotinic acid, cyclohexyl ester

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

cyclohexyl pyridine-4-carboxylate

InChI

InChI=1S/C12H15NO2/c14-12(10-6-8-13-9-7-10)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2

InChI Key

UADBNACWGHSLIP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC(=O)C2=CC=NC=C2

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC=NC=C2

Origin of Product

United States

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